3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile
Description
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group, a formyl group, and a propanenitrile group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-(2-chloro-5-formylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3O/c8-7-10-4-6(5-12)11(7)3-1-2-9/h4-5H,1,3H2 |
InChI Key |
QCKCPGCYIKXMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCC#N)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Chemical Reactions Analysis
Schiff Base Formation via Formyl Group
The formyl group at position 5 of the imidazole ring undergoes nucleophilic addition with primary amines to form imine derivatives. This reaction is central to synthesizing pharmacologically relevant intermediates.
| Reactant | Conditions | Product | Key Observations |
|---|---|---|---|
| Substituted aniline | Methanol, glacial acetic acid, reflux | ||
| High regioselectivity achieved under acidic conditions . |
Mechanistic Insight :
The reaction proceeds via protonation of the formyl oxygen, enhancing electrophilicity for amine attack. The resulting imine is stabilized by conjugation with the imidazole ring. This method is scalable, with purification via recrystallization .
Reduction of the Formyl Group
The aldehyde functionality can be selectively reduced to a hydroxymethyl group, expanding its utility in medicinal chemistry.
| Reagent | Conditions | Product | Yield/Purity |
|---|---|---|---|
| NaBH | |||
| Methanol, 0–5°C | 3-(2-Chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)propanenitrile | >85% (HPLC) |
Applications :
The hydroxymethyl derivative is a key intermediate in angiotensin II receptor antagonists like losartan . The reduction retains the nitrile and chloro groups, enabling further functionalization.
Nitrile Group Reactivity
The propanenitrile chain participates in Michael addition reactions, leveraging its electron-withdrawing nature.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Enolates | K | ||
| CO | |||
| , acetonitrile, reflux | β-Addition products with extended conjugation |
Key Findings :
-
The nitrile’s electron-deficient β-carbon facilitates nucleophilic attack.
-
Reactions proceed under mild basic conditions without affecting the imidazole ring .
Chloro Substituent Reactivity
The chloro group at position 2 exhibits limited electrophilic substitution but can undergo cross-coupling under transition metal catalysis.
| Reaction Type | Catalyst/Conditions | Product | Notes |
|---|---|---|---|
| Suzuki coupling | Pd(PPh | ||
| ) | |||
| , DMF, 80°C | Aryl/heteroaryl-substituted derivatives | Requires optimized ligand systems . |
Challenges :
Steric hindrance from the formyl and nitrile groups necessitates tailored catalytic systems. Yields remain moderate (40–60%) .
Cyclization Reactions
The nitrile and formyl groups can participate in intramolecular cyclization to form fused heterocycles.
| Conditions | Product | Application |
|---|---|---|
| H | ||
| O | ||
| , NaOH, 60°C | Imidazo[1,2-a]pyridine derivatives | Anticancer lead compounds |
Mechanism :
Base-mediated hydrolysis of the nitrile to an amide precedes cyclization with the formyl group. This pathway is pH-sensitive, with optimal results at pH 10–12.
Stability and Side Reactions
Scientific Research Applications
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: This compound can be used in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chloro and formyl groups can also participate in various chemical interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile: This compound has a phenyl group instead of a chloro group, which can affect its biological activity and chemical reactivity.
2-(2-Chloro-1H-imidazol-1-yl)acetonitrile: This compound has a different substitution pattern on the imidazole ring, which can lead to different chemical and biological properties.
The uniqueness of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other imidazole derivatives .
Biological Activity
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile, with the molecular formula CHClNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological effects.
- Molecular Weight : 179.59 g/mol
- CAS Number : 1554331-30-4
- Structure : The compound features an imidazole ring substituted with a chloro and formyl group, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties often exhibit antimicrobial properties. A study focusing on similar imidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It is hypothesized that the presence of the chloro and formyl groups enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial efficacy .
Anticancer Properties
The potential anticancer activity of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile has been investigated in vitro. Preliminary results showed that the compound induces apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This mechanism suggests that it may serve as a lead compound for developing new anticancer agents .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that imidazole derivatives can act as inhibitors of certain kinases and phosphatases, which are crucial in cancer progression and other diseases. The exact mechanism by which 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile exerts this effect remains to be fully elucidated but is thought to involve competitive inhibition at the enzyme active site .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a derivative of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile was tested against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent. This study highlights the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed a dose-dependent decrease in cell viability, with IC values around 25 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Comparative Analysis
| Property | 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile | Similar Imidazole Derivatives |
|---|---|---|
| Molecular Weight | 179.59 g/mol | Varies (typically <200 g/mol) |
| Antimicrobial Activity | MIC = 32 µg/mL for E. coli | MIC ranges from 16 to >128 µg/mL |
| Anticancer Activity | IC = 25 µM for MCF-7 | IC varies widely |
| Enzyme Inhibition | Potential kinase inhibitor | Commonly reported |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile?
- Methodological Answer : The synthesis of imidazole derivatives often involves Friedel-Crafts acylation or substitution reactions. For example, in analogous compounds, chlorinated intermediates are generated via SOCl₂ treatment of nitrobenzoic acids, followed by Friedel-Crafts acylation with aromatic substrates (e.g., 1,2-dichlorobenzene) using AlCl₃ as a catalyst . Subsequent hydrazine hydrate-mediated ring closure under reflux in DMF can introduce the imidazole core. For the nitrile group, propionitrile derivatives are typically introduced via nucleophilic substitution or cyanoethylation under controlled pH and temperature .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shifts: imidazole protons (δ 7.0–8.5 ppm), aliphatic nitrile-bearing chains (δ 2.5–3.5 ppm), and formyl groups (δ ~9.8 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch: ~2240 cm⁻¹) and formyl (C=O stretch: ~1680 cm⁻¹) functional groups .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., [M+H⁺] or [M-Cl]⁺ ions) .
Q. What purification strategies are recommended for intermediates in its synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol or iPrOH for high-yield purification of nitro- or amino-substituted intermediates .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar intermediates. Monitor purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) with iodine visualization .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (v. 2018/3) is critical. Refinement protocols should address twinning or disorder in the imidazole ring or nitrile group. For example, SHELX’s TwinRotMat and BASF parameters can model rotational pseudosymmetry in imidazole derivatives . Compare bond lengths (C-Cl: ~1.73 Å, C≡N: ~1.15 Å) and angles to DFT-optimized geometries .
Q. How to design DFT studies to predict electronic properties and reactivity?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the molecule. Validate against experimental SCXRD data (e.g., dihedral angles between imidazole and nitrile groups) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The formyl and nitrile groups typically lower LUMO energy, enhancing reactivity toward nucleophiles .
Q. How to address contradictions in reaction mechanisms (e.g., substitution vs. elimination pathways)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Control Experiments : Use hydrazine hydrate in DMF (as in ) to trap intermediates. Monitor by LC-MS for transient species like chloroformyl or cyanoethylated adducts.
Q. What strategies optimize molecular docking for bioactivity studies?
- Methodological Answer :
- Docking Protocols : Use AutoDock Vina with rigid receptor (e.g., enzyme active sites) and flexible ligand settings. For imidazole derivatives, prioritize hydrogen bonding (formyl group) and π-π stacking (aromatic rings) interactions .
- Validation : Compare docking poses (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
